3-(2-Chlorophenyl)pyridine
Overview
Description
3-(2-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)pyridine typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base. One common method is the use of a Grignard reagent, where 2-chlorophenylmagnesium bromide reacts with pyridine-3-carboxaldehyde under anhydrous conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 3-(2-Bromophenyl)pyridine
- 3-(2-Fluorophenyl)pyridine
- 3-(2-Methylphenyl)pyridine
Comparison: 3-(2-Chlorophenyl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-(2-chlorophenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSYWLZDSFTCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450840 | |
Record name | 3-(2-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4381-37-7 | |
Record name | 3-(2-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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